molecular formula C22H23N3O2S2 B2665535 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide CAS No. 941921-97-7

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide

Cat. No.: B2665535
CAS No.: 941921-97-7
M. Wt: 425.57
InChI Key: LUVDTQRNUFBPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Scientific Research Applications

Synthesis and Screening for Biological Activities

Synthesis and Biological Activities

Researchers have been focusing on synthesizing derivatives of thiazole and thiourea compounds, exploring their potential in medicinal chemistry, especially as inhibitors and antimicrobial agents. For instance, thiazolidinone derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for type 2 diabetes and obesity treatment. Such compounds have been synthesized using a variety of methods, including one-step reactions and heterocyclization processes, to obtain derivatives with significant biological activities (Navarrete-Vázquez et al., 2012; Eliazyan et al., 2013).

Antimicrobial and Anticancer Activities

Antimicrobial and Anticancer Potential

The exploration of thiazole derivatives for antimicrobial and anticancer activities has been a significant area of research. Some derivatives have shown promising results against various microbial strains and human cancer cell lines. This underscores the importance of these compounds in developing new therapeutic agents (Wardkhan et al., 2008; Holota et al., 2019).

Material Science Applications

Material Science and Corrosion Inhibition

Beyond biomedical applications, thiazole derivatives have found use in material science, particularly as corrosion inhibitors for metals. These compounds offer a protective layer to prevent corrosion in metals, an essential aspect in extending the life of metal components in various industrial applications (Hu et al., 2016).

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the development of new 2-aminothiazole derivatives with improved anticancer activity and reduced side effects .

Properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-16-7-9-18(10-8-16)24-21(27)15-29-22-25-19(14-28-22)13-20(26)23-12-11-17-5-3-2-4-6-17/h2-10,14H,11-13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVDTQRNUFBPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.